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Compound of Interest

Compound Name:
2-Chloro-1-cyclopropyl-2-

phenylethan-1-one

CAS No.: 1535994-87-6

Cat. No.: B2939348 Get Quote

An In-depth Technical Guide to 2-Chloro-1-cyclopropyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-cyclopropyl-2-

phenylethanone, a versatile α-chloroketone of significant interest in synthetic organic chemistry.

As a bifunctional molecule, it incorporates a reactive chloromethyl ketone, a stable cyclopropyl

ring, and a phenyl group, making it a valuable intermediate for the synthesis of complex

chemical entities. This document details its molecular characteristics, outlines robust

methodologies for its synthesis and purification, presents a systematic approach to its

analytical characterization, and discusses its potential applications as a building block in

pharmaceutical and agrochemical research. The protocols and insights provided herein are

intended to equip researchers and development scientists with the critical information required

for the effective utilization of this compound.

Molecular Identity and Physicochemical Properties
2-Chloro-1-cyclopropyl-2-phenylethanone is a halogenated ketone with the chemical formula

C₁₁H₁₁ClO.[1] Its structure features a carbonyl group bonded to a cyclopropyl ring and a

chloromethyl group that is also attached to a phenyl ring. The presence of a chiral center at the
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carbon bearing the chlorine atom means the compound can exist as a racemic mixture or as

individual enantiomers.

Key Identifiers and Properties
The fundamental properties of 2-Chloro-1-cyclopropyl-2-phenylethanone are summarized

below. These data are critical for reaction planning, safety assessments, and analytical method

development.

Property Value Source(s)

Systematic Name
2-Chloro-1-cyclopropyl-2-

phenylethanone
IUPAC Nomenclature

Synonym
2-chloro-1-cyclopropyl-2-

phenylethan-1-one

CAS Number 1535994-87-6 [1]

Molecular Formula C₁₁H₁₁ClO [1]

Molecular Weight 194.66 g/mol [1][2]

MDL Number MFCD24074339 [1]

SMILES Code
O=C(C1CC1)C(Cl)C2=CC=CC

=C2
[1]

InChI Key
GFPXYVDOQWHIOA-

UHFFFAOYSA-N

Note: Physical properties such as melting point, boiling point, and solubility are not widely

reported in public literature and should be determined experimentally.

Synthesis and Manufacturing
α-Chloroketones are pivotal intermediates in organic synthesis, frequently employed in the

construction of nitrogen-containing heterocycles, epoxides, and as precursors for HIV protease

inhibitors.[3] The synthesis of 2-Chloro-1-cyclopropyl-2-phenylethanone can be approached
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through several established methods for α-halogenation of ketones. A common and effective

strategy involves the direct chlorination of the parent ketone, 1-cyclopropyl-2-phenylethanone.

Proposed Synthetic Pathway
The proposed synthesis is a two-step process beginning with a Friedel-Crafts acylation to form

the precursor ketone, followed by α-chlorination.

Step 1: Friedel-Crafts Acylation
Step 2: α-Chlorination

Cyclopropylacetyl Chloride Benzene AlCl₃
Reaction

1-Cyclopropyl-2-phenylethanone
Yields

N-Chlorosuccinimide (NCS)

Reaction

2-Chloro-1-cyclopropyl-2-phenylethanone
Yields

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-2-phenylethanone (Precursor)

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and

anhydrous benzene (5 vol.).

Cooling: Cool the suspension to 0-5 °C in an ice-water bath.

Addition: Add cyclopropylacetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30

minutes, maintaining the internal temperature below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and

concentrated hydrochloric acid (HCl).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane (3 x 5 vol.).

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium

sulfate (Na₂SO₄).

Purification: Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield the

precursor ketone.

Step 2: α-Chlorination to 2-Chloro-1-cyclopropyl-2-phenylethanone

Setup: In a round-bottom flask, dissolve the 1-cyclopropyl-2-phenylethanone (1.0 eq.) from

Step 1 in a suitable solvent such as carbon tetrachloride or methanol.

Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a

radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid. The

choice of catalyst depends on the desired mechanism.[4]

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or Gas

Chromatography (GC) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be

purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to

afford pure 2-Chloro-1-cyclopropyl-2-phenylethanone.

Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity

assessment of the final compound. Commercial suppliers may provide analytical data such as

NMR, HPLC, and LC-MS.[1]

Analytical Workflow
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QC Protocol

Analytical Techniques

Purified Sample

Structural Identity Purity Assessment

Release Specification Met ¹H & ¹³C NMR

Confirms Connectivity

Mass Spectrometry (GC-MS/LC-MS)

Confirms Mass

FT-IR Spectroscopy

Confirms Functional Groups

HPLC (UV Detector)

Quantifies Purity (%)

Click to download full resolution via product page

Caption: Quality control workflow for 2-Chloro-1-cyclopropyl-2-phenylethanone.

Expected Analytical Data
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Technique Expected Results

¹H NMR

- Multiplets in the aromatic region (~7.2-7.5

ppm) corresponding to the phenyl protons. - A

singlet or doublet for the proton on the chiral

center (~5.0-5.5 ppm). - A multiplet for the

cyclopropyl methine proton (~1.5-2.0 ppm). -

Multiplets for the cyclopropyl methylene protons

(~0.5-1.2 ppm).

¹³C NMR

- A peak for the ketone carbonyl carbon (~195-

205 ppm). - Peaks in the aromatic region (~125-

140 ppm). - A peak for the carbon bearing the

chlorine atom (~55-65 ppm). - Peaks for the

cyclopropyl carbons (~10-20 ppm).

Mass Spec.

- Molecular ion peak (M⁺) at m/z ≈ 194.66. -

Isotope peak (M+2) at m/z ≈ 196.66 with ~32%

the intensity of M⁺, characteristic of a single

chlorine atom. - Common fragments

corresponding to the loss of Cl, C₃H₅

(cyclopropyl), or C₆H₅ (phenyl) groups.

HPLC

- A single major peak under optimized

conditions, with purity typically >98% for

research-grade material.[5]

FT-IR

- Strong carbonyl (C=O) stretch around 1680-

1700 cm⁻¹. - C-Cl stretch around 650-800 cm⁻¹.

- Aromatic C-H and C=C stretches.

Applications in Research and Development
The synthetic utility of 2-Chloro-1-cyclopropyl-2-phenylethanone stems from its ability to

participate in a variety of chemical transformations, primarily leveraging the reactivity of the α-

chloro-ketone moiety.

Heterocycle Synthesis: It is an excellent precursor for synthesizing substituted oxazoles,

imidazoles, and thiazoles through condensation reactions with appropriate nucleophiles
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(e.g., amides, amidines, thioamides).

Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a

wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functionalities. This

is a key step in the synthesis of fungicides like prothioconazole from a related intermediate.

[6]

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to

yield cyclopropanecarboxylic acid derivatives, offering a route to highly functionalized small

rings.

Pharmaceutical and Agrochemical Scaffolds: The cyclopropyl group is a desirable feature in

many bioactive molecules due to its conformational rigidity and metabolic stability. This

compound serves as a key building block for introducing the cyclopropyl ketone

pharmacophore. Cyclopropyl-substituted acetophenones are known intermediates for

agricultural fungicides.[7]

Synthetic Transformations
Potential Products

2-Chloro-1-cyclopropyl-2-phenylethanone

Nucleophilic
Substitution (e.g., R-NH₂)

Favorskii
Rearrangement (Base)

Heterocycle Formation
(e.g., Thioamide)

α-Amino Ketone Derivatives

Cyclopropanecarboxylic
Acid Derivatives

Substituted Thiazoles

Click to download full resolution via product page

Caption: Potential synthetic applications of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Safety and Handling
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While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-1-cyclopropyl-2-

phenylethanone should always be consulted, general precautions for α-chloroketones must be

observed. Structurally related compounds like 2-Chloro-1-cyclopropylethan-1-one are classified

as causing severe skin burns and eye damage.[8]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.

Inhalation/Contact: The compound is likely a lachrymator and an irritant to the respiratory

system and skin. Avoid inhalation of vapors and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong bases and oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Chloro-1-cyclopropyl-2-phenylethanone is a high-value chemical intermediate with significant

potential in synthetic chemistry. Its well-defined structure allows for predictable reactivity,

making it a reliable building block for complex molecular architectures. This guide has provided

a technical framework for its synthesis, characterization, and application, offering researchers a

solid foundation for incorporating this versatile compound into their research and development

programs. Adherence to rigorous analytical quality control and appropriate safety protocols is

paramount to its successful and safe utilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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